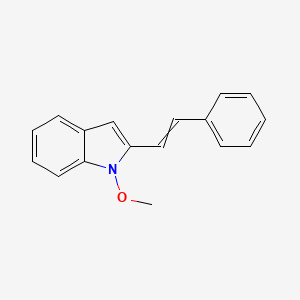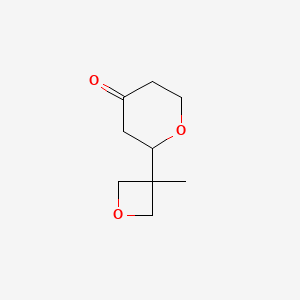
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is an organic compound that features both an oxetane and a dihydropyran ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one typically involves the formation of the oxetane ring followed by the construction of the dihydropyran ring. Common synthetic routes may include:
Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.
Dihydropyran Formation: This can be synthesized via the Prins reaction, where an alkene reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one would depend on its specific application. Generally, it could interact with molecular targets through its functional groups, influencing biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyloxetan-3-yl)tetrahydrofuran
- 2-(3-methyloxetan-3-yl)dihydro-2H-pyran
- 2-(3-methyloxetan-3-yl)oxane
Uniqueness
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the oxetane and dihydropyran rings, which may confer distinct reactivity and properties compared to similar compounds.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(3-methyloxetan-3-yl)oxan-4-one |
InChI |
InChI=1S/C9H14O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h8H,2-6H2,1H3 |
InChI Key |
CIVCOAGBUVFQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2CC(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


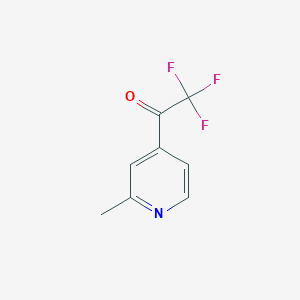
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
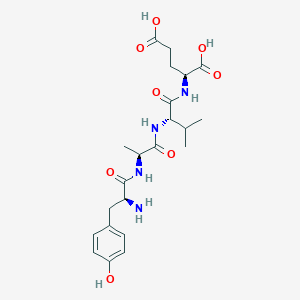
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
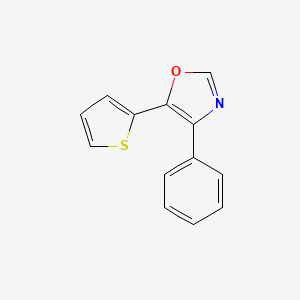
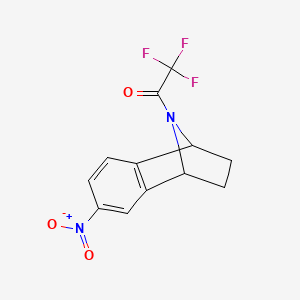
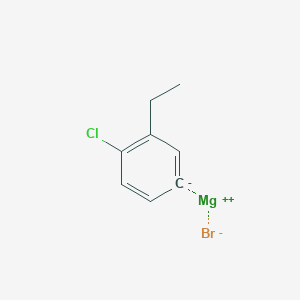

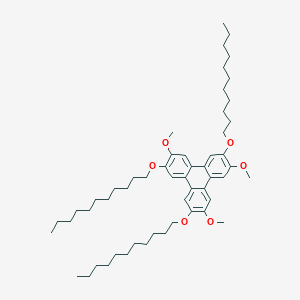
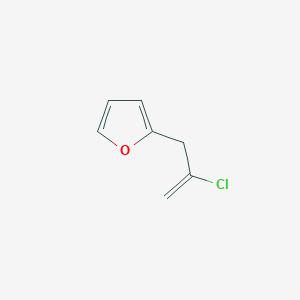

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)

